molecular formula C19H20N4O B2783719 N-(4-methylphenyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide CAS No. 950226-92-3

N-(4-methylphenyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2783719
M. Wt: 320.396
InChI Key: VVRXVIKRKKZCAH-UHFFFAOYSA-N
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Description

The description of an organic compound usually includes its molecular formula, structural formula, and possibly its functional groups. The compound you mentioned is a triazole derivative, which suggests it contains a 1,2,3-triazole ring, a type of heterocyclic aromatic organic compound .


Synthesis Analysis

The synthesis of an organic compound involves a series of chemical reactions that lead to the formation of the desired compound. The synthesis analysis would involve a detailed examination of these reactions, including the reagents and conditions used .


Molecular Structure Analysis

Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the compound’s molecular geometry, the types of atoms involved, and their connectivity .


Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. This could include reactions with various reagents under different conditions, and studying the products formed .


Physical And Chemical Properties Analysis

This would involve studying properties such as the compound’s melting point, boiling point, solubility in various solvents, and its acidity or basicity .

Scientific Research Applications

Application in Theoretical, Quantum and Computational Chemistry

The compound N-methyl-C-4-methylphenyl-nitrone has been studied in the context of [3+2] cycloaddition reactions . These reactions play a crucial role in synthesizing complex organic molecules and have significant applications in drug discovery and materials science .

Method of Application

The reactions of N-methyl-C-4-methyl phenyl-nitrone and 2-propynamide were investigated using molecular electron density theory (MEDT) at the B3LYP/6–311++G (d,p) level of theory .

Results

The reactions proceeded through two pairs of stereo- and regioisomeric reaction pathways to generate four different products. The reaction pathways were irreversible owing to their exothermic characters .

Application in Medicinal Chemistry

N-(3-Amino-4-methylphenyl)benzamide is a crucial building block of many drug candidates . It has a wide range of applications in medicinal chemistry and is a crucial raw material and intermediate in the synthesis of many drug candidates .

Method of Application

A continuous flow microreactor system was developed to synthesize N-(3-Amino-4-methylphenyl)benzamide and determine intrinsic reaction kinetics parameters .

Results

The established kinetic model can calculate the selectivity and conversion of the acylation reaction, which are in good agreement with the experimental results .

Safety And Hazards

The safety and hazards associated with a compound involve studying its toxicity, flammability, and environmental impact. This information is typically found in the compound’s Material Safety Data Sheet .

Future Directions

Future directions could involve further studies on the compound’s properties, potential uses, and methods of synthesis. This could also involve studying related compounds or derivatives .

properties

IUPAC Name

N-(4-methylphenyl)-1-phenyl-5-propyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O/c1-3-7-17-18(19(24)20-15-12-10-14(2)11-13-15)21-22-23(17)16-8-5-4-6-9-16/h4-6,8-13H,3,7H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVRXVIKRKKZCAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methylphenyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide

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